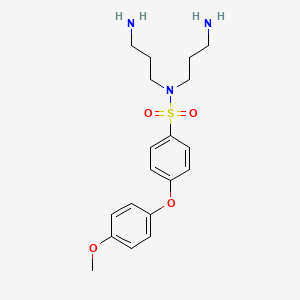![molecular formula C7H5N3O2 B2587041 Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid CAS No. 1367930-95-7](/img/structure/B2587041.png)
Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in the development of targeted therapies for cancer treatment . This compound is also a part of the antiviral drug remdesivir .
Synthesis Analysis
The synthesis of Pyrrolo[2,1-f][1,2,4]triazine involves simple building blocks such as pyrrole, chloramine, and formamidine acetate . Various synthetic strategies have been developed to synthesize this compound either starting from triazine or pyrrole .Molecular Structure Analysis
Pyrrolo[2,1-f][1,2,4]triazine is a unique heterocycle with a bridgehead nitrogen . It is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
Pyrrolo[2,1-f][1,2,4]triazine has been used in the development of kinase inhibitors . It has been incorporated into C-nucleosides as a novel purine-like mimetic . A series of pyrrolo[1,2-f][1,2,4]triazine derivatives were designed and synthesized to develop potent dual c-Met and VEGFR-2 inhibitors .Aplicaciones Científicas De Investigación
Plant Defense Mechanisms
Studies have highlighted the role of pyrroline-5-carboxylate (P5C), an intermediate product of proline biosynthesis and catabolism, in plant defense mechanisms. P5C and its metabolism in plants are tightly regulated during pathogen infection and abiotic stress. This pathway involves salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death, indicating a potential area of application for compounds related to pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid in enhancing plant resilience to pathogens and environmental stresses (Qamar, Mysore, & Senthil-Kumar, 2015).
Biologically Significant Compounds
This compound and its derivatives are explored in the synthesis of biologically significant compounds. For example, triazine scaffolds have been extensively investigated for their wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. This reflects the versatility of triazine derivatives as core moieties in the development of future drugs (Verma, Sinha, & Bansal, 2019). Additionally, the therapeutic potential of triazines in drug development has been recognized, with triazine moieties being investigated for a plethora of pathological conditions, indicating their significant role in medicinal chemistry (Dubey, Pathak, Chauhan, & Ali, 2022).
Optical Sensors
Compounds containing heteroatoms, including pyrimidine derivatives which are structurally related to this compound, have been employed as recognition units for the synthesis of optical sensors. These compounds demonstrate exquisite sensing materials due to their ability to form both coordination as well as hydrogen bonds, making them appropriate for use as sensing probes (Jindal & Kaur, 2021).
Mecanismo De Acción
Target of Action
Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid is a promising compound that targets kinases in cancer therapy . It is an integral part of several kinase inhibitors and nucleoside drugs . It has been identified as a potential therapeutic target for the treatment of neuropathic pain . The compound also targets the fibroblast growth factor receptors (FGFR), which are a family of tyrosine receptor kinases .
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to changes in their function. As a kinase inhibitor, it binds to the kinase enzymes, thereby inhibiting their activity . This results in the disruption of the signaling pathways that these enzymes are involved in, leading to a halt in the proliferation of cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. As a kinase inhibitor, it disrupts the signaling pathways of the kinases it targets . This disruption can lead to a halt in cell proliferation, differentiation, and division , which are crucial processes in the development and progression of cancer .
Result of Action
The result of the action of this compound is the inhibition of the activity of its target kinases . This leads to a disruption in the signaling pathways that these kinases are involved in, resulting in a halt in the proliferation of cancer cells . This can lead to a reduction in tumor growth and potentially to the regression of the tumor .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid has been found to interact with specific proteins or enzymes that are dysregulated in diseases . It is known to target kinases, making it a promising compound in targeted therapy . The compound binds in the ATP pocket of the enzyme, engaging in donor-acceptor-donor (D-A-D) hydrogen-bonding interactions .
Cellular Effects
The compound has shown potent anti-necroptotic activity in both human and mouse cellular assays . It has also been recognized for its effects against a wide array of RNA viruses . It influences cell function by targeting only specific proteins or enzymes that are dysregulated rather than killing all rapidly dividing cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds in the ATP pocket of the enzyme, engaging in hydrogen-bonding interactions with the Asp127 (carbonyl) and Cys129 (carbonyl and N-H) in the hinge region .
Metabolic Pathways
It’s known that the compound interacts with enzymes and cofactors
Propiedades
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-8-4-5-2-1-3-10(5)9-6/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJHQLNNJGJDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2586958.png)

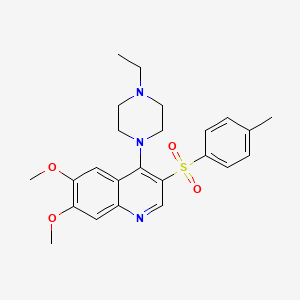
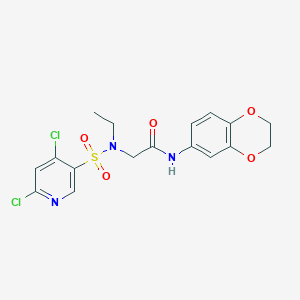
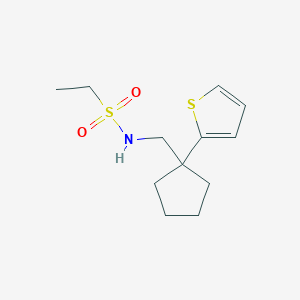
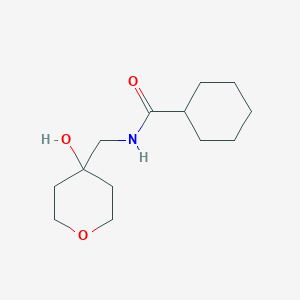
![3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2586969.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)
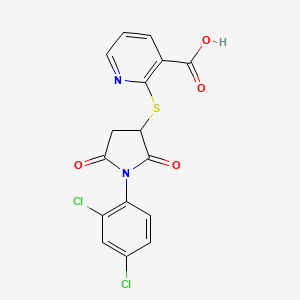

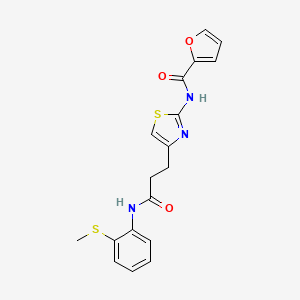
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2586976.png)
![N-(cyanomethyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2586978.png)
